

Technical Safety Guide: 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic Acid[1][2][3]

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Compound of Interest

Compound Name: 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid

CAS No.: 74651-62-0

Cat. No.: B1623182

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Chemical Intelligence & Strategic Context

Compound Identity: **5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid** CAS Registry Number: 74651-62-0 Molecular Formula: C

H

ClO

S Molecular Weight: 280.68 g/mol [1][2][3][4]

The "Dual-Warhead" Reactivity Profile

This molecule is not merely a corrosive solid; it is a bifunctional electrophile/acid.[1][2] Its handling complexity arises from the simultaneous presence of:

- Sulfonyl Chloride (-SO

Cl): A hard electrophile susceptible to rapid hydrolysis and nucleophilic attack.[1][2]

- Carboxylic Acid (-COOH): A proton donor that can catalyze the degradation of the sulfonyl chloride moiety in the presence of moisture.
- 2,3-Dimethoxy Motif: Electron-donating groups that slightly stabilize the aromatic ring but increase solubility in organic solvents, aiding transdermal absorption.[1][2][3]

Application Context: This compound is the critical electrophilic building block for Veralipride (a benzamide antipsychotic). It is typically reacted with amines (e.g., [(1-allylpyrrolidin-2-yl)methyl]amine) to form the sulfonamide pharmacophore.[1][2][3]

The Hazard Matrix: Causality & Kinetics[1][3]

Standard SDS codes (H314, H318) fail to capture the dynamic nature of the hazard.[3] The primary risk is Moisture-Triggered Acidogenesis.[1][2]

The "Time Bomb" Mechanism

Upon contact with atmospheric moisture or mucosal membranes, the sulfonyl chloride group hydrolyzes.[3] This is not a simple dissolution; it is an exothermic cascade releasing Hydrogen Chloride (HCl) gas and generating the corresponding Sulfonic Acid.

Reaction Equation:

[1][2][3]

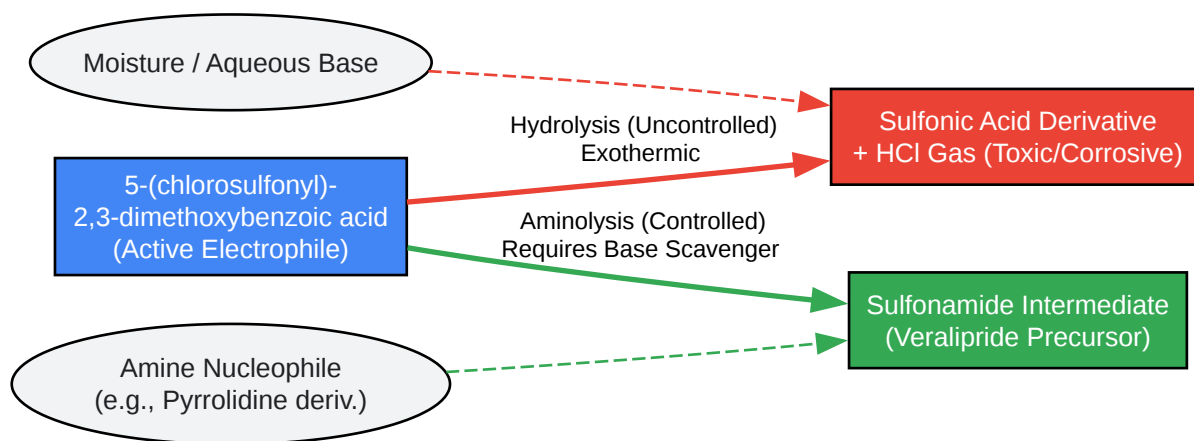
- Immediate Consequence: Thermal burns combined with chemical cauterization.[2]
- Delayed Consequence: Inhalation of evolved HCl gas causes pulmonary edema; the sulfonic acid residue remains corrosive on surfaces long after the visible "spill" is gone.

GHS Classification Summary

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage.[1][2][3]
Serious Eye Damage	1	H318: Causes serious eye damage.[2]
Corrosive to Metals	1	H290: May be corrosive to metals (due to HCl evolution).[2]
Specific Target Organ Tox.	3	H335: May cause respiratory irritation.[2][5][6]

Critical Reactivity Pathways (Visualization)[1][2]

The following diagram illustrates the divergent fate of the molecule: controlled synthesis (Green) vs. uncontrolled degradation (Red).



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Figure 1: Divergent reactivity pathways.[1][2][3] The presence of water irreversibly destroys the reagent and generates toxic HCl gas.[1][3]

Strategic Handling Protocol: A Self-Validating System

To ensure safety and yield integrity, the handling protocol must be a closed-loop system that excludes moisture.[1][2][3]

A. Engineering Controls (The First Line of Defense)

- Atmosphere: Handle exclusively under Nitrogen or Argon.[2]
- Containment: Use a glovebox or a Schlenk line. Do not weigh this compound on an open benchtop balance in humid conditions (>40% RH).[2]
- Vessels: Flame-dried glassware is mandatory.[1][2]

B. The "Dry Quench" Workflow (Experimental Protocol)

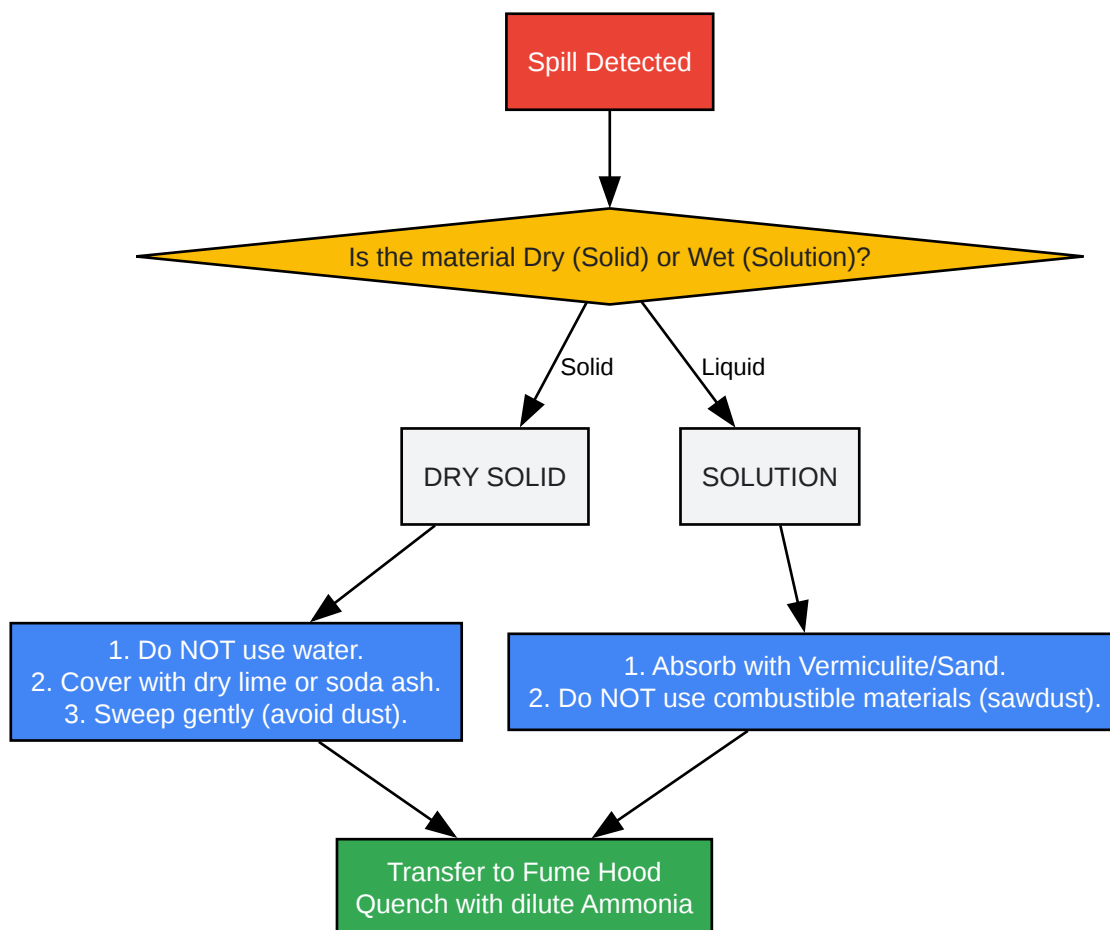
Standard aqueous quenching is dangerous due to the exotherm.[1][3]

- Reaction Setup: Dissolve the reagent in anhydrous DCM or THF.
- Validation (TLC/LCMS): Monitor the disappearance of the starting material (SM). Note: In LCMS using methanol, the SM may appear as the methyl ester/sulfonate artifact.[3] Use a non-nucleophilic solvent for sampling if possible.
- Disposal/Quenching of Excess Reagent:
 - Step 1: Dilute the waste stream with an inert solvent (Toluene/DCM).
 - Step 2: Add a "sacrificial" amine (e.g., Morpholine or aqueous ammonia) slowly at 0°C.[3] This converts the reactive -SOCl into a stable sulfonamide, neutralizing the electrophilic hazard without generating free HCl gas (the amine acts as the HCl scavenger).[1][3]
 - Step 3: Only after the sulfonyl chloride is consumed (verified by lack of exotherm upon water addition) can the mixture be treated as standard organic waste.

Emergency Response Dynamics

Decision Logic for Spills

Do not reach for the mop.[7] Water is the enemy.



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Figure 2: Triage logic for spill management.[1][2][3] Water is strictly prohibited during the initial containment phase.[1][3]

First Aid (Mechanism-Based)[1][2][3]

- Skin Contact: The compound binds to proteins and releases acid. Immediate washing is insufficient.[2][3]
 - Brush off dry powder (prevent hydrolysis on skin).[2]

- Rinse with copious water for 15+ minutes.
- Critical: Treat as a hydrofluoric acid-style burn (though less systemic toxicity) due to the delayed deep tissue damage from the sulfonic acid. Monitor for delayed necrosis.[2]
- Eye Contact: Irreversible corneal opacity is possible.[2] Flood eyes immediately.

Storage & Stability

- Temperature: 2–8°C (Refrigerate).
- Environment: Store under inert gas (Argon preferred). Cap with Parafilm/Teflon tape to prevent moisture ingress.[2]
- Indicator of Degradation: A strong acid smell (HCl) or the formation of a "crust" on the solid indicates hydrolysis has occurred.

References

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